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KRAS G12C inhibitor 57 -

KRAS G12C inhibitor 57

Catalog Number: EVT-15276189
CAS Number:
Molecular Formula: C35H38FN7O2
Molecular Weight: 607.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 57 is a novel compound designed to target the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. The KRAS gene encodes a protein that plays a crucial role in cell signaling pathways that control cell growth and division. Mutations in this gene, especially at codon 12, lead to constitutive activation of the KRAS protein, driving oncogenesis. The development of selective inhibitors like KRAS G12C inhibitor 57 represents a significant advancement in targeted cancer therapy.

Source and Classification

KRAS G12C inhibitor 57 is classified as a small-molecule covalent inhibitor. It selectively binds to the cysteine residue at position 12 of the KRAS protein when it is in its guanosine diphosphate-bound state. This binding locks the protein in an inactive conformation, preventing it from participating in downstream signaling pathways that promote tumor growth. Other notable inhibitors in this category include sotorasib and adagrasib, which have been approved for clinical use against KRAS G12C mutations .

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 57 involves several key steps:

  1. Design and Screening: Initial compound design is guided by structure-based drug design principles, focusing on the binding interactions with the KRAS G12C protein. High-throughput screening of compound libraries is employed to identify potential candidates.
  2. Chemical Synthesis: The synthesis typically includes multiple organic reactions such as nucleophilic substitutions, cyclizations, and functional group modifications to create a compound that can effectively engage the target.
  3. Purification and Characterization: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS G12C inhibitor 57 reveals a complex arrangement designed for optimal interaction with the KRAS protein. The compound features:

  • A core structure that facilitates binding to the switch-II pocket of KRAS.
  • Functional groups that enhance solubility and bioavailability.
  • A specific orientation that allows for covalent bonding with the cysteine residue at position 12.

Data from X-ray crystallography studies provide insights into the binding conformation of the inhibitor within the KRAS protein, highlighting critical interactions that stabilize the inactive state of KRAS .

Chemical Reactions Analysis

Reactions and Technical Details

KRAS G12C inhibitor 57 undergoes specific chemical reactions upon binding to its target:

  1. Covalent Bond Formation: The primary reaction involves the formation of a covalent bond between the electrophilic center of the inhibitor and the thiol group of cysteine 12 on the KRAS protein.
  2. Inhibition Mechanism: This covalent modification effectively traps KRAS in its inactive GDP-bound state, preventing nucleotide exchange and subsequent activation of downstream signaling pathways .
  3. Reversibility: The reaction is generally considered irreversible under physiological conditions, leading to prolonged inhibition of KRAS activity.
Mechanism of Action

Process and Data

The mechanism of action for KRAS G12C inhibitor 57 can be summarized as follows:

  1. Target Engagement: Upon administration, the inhibitor selectively binds to the KRAS G12C mutant form.
  2. Inhibition of Nucleotide Exchange: By locking KRAS in an inactive state, it prevents guanosine triphosphate binding and subsequent activation.
  3. Downstream Signaling Disruption: This inhibition leads to reduced signaling through pathways such as mitogen-activated protein kinase, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells expressing the mutant form .

Data from preclinical studies indicate significant antitumor activity when used alone or in combination with other therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS G12C inhibitor 57 exhibits several important physical and chemical properties:

  • Molecular Weight: Typically around 400-600 g/mol, depending on specific modifications.
  • Solubility: Generally soluble in dimethyl sulfoxide and other organic solvents; limited aqueous solubility may require formulation strategies for effective delivery.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.

Characterization studies often employ techniques such as differential scanning calorimetry (DSC) to assess thermal stability and solubility assays to determine bioavailability .

Applications

Scientific Uses

KRAS G12C inhibitor 57 is primarily utilized in oncology research and clinical applications targeting cancers with KRAS G12C mutations:

  • Cancer Therapy: It serves as a therapeutic agent for patients with advanced non-small cell lung cancer harboring KRAS G12C mutations.
  • Combination Treatments: Ongoing studies are exploring its efficacy in combination with other targeted therapies or immunotherapies to enhance treatment outcomes .
  • Research Tool: Beyond therapeutic use, it acts as a valuable tool for studying KRAS biology, resistance mechanisms, and signaling pathways involved in tumorigenesis.

The development of inhibitors like KRAS G12C inhibitor 57 marks a pivotal step toward personalized medicine strategies aimed at effectively treating specific cancer types driven by genetic mutations.

Discovery and Development of KRAS G12C Inhibitor 57

Structural Basis for Selective Targeting of KRAS G12C Mutation

KRAS G12C Inhibitor 57 (development code: JDQ443) exploits a unique structural vulnerability in the KRASG12C mutant protein. This mutation substitutes glycine with cysteine at codon 12, creating a druggable allosteric pocket beneath the switch II loop (SWIIP) in the GDP-bound inactive state. Inhibitor 57 binds within this pocket, forming a covalent bond with Cys12 via an acrylamide warhead. Its methyl-chloroindazole moiety occupies a hydrophobic subpocket formed by Val103, Ile100, Met72, and Gln99, while the spirocyclic azetidine linker positions the warhead optimally for covalent modification [9].

Critically, Inhibitor 57 avoids direct interaction with His95—a residue implicated in resistance to earlier KRASG12C inhibitors like adagrasib. This distinct binding mode enables activity against H95-mutant tumors, a key differentiator. Hydrogen bonding between the inhibitor’s carbonyl group and Lys16, and water-mediated interactions with Mg2+ and GDP’s β-phosphate, further stabilize the complex [9].

Table 1: Key Structural Interactions of KRAS G12C Inhibitor 57

Structural ElementTarget Residue/RegionInteraction TypeFunctional Significance
Acrylamide warheadCys12Covalent bondTraps KRAS in inactive state
Methyl-chloroindazoleVal103/Ile100/Met72Hydrophobic packingOccupies hydrophobic core
Amide carbonylLys16Hydrogen bondStabilizes P-loop conformation
Spirocyclic azetidineSwitch II loopVan der WaalsPreorganizes warhead orientation
Pyrazole coreGln99 side-chainStacking interactionAnchors to α3-helix

Rational Design Strategies for Covalent and Non-Covalent Binding Mechanisms

The design of Inhibitor 57 employed structure-based optimization to balance covalent reactivity with non-covalent affinity:

  • Covalent Warhead Optimization: Systematic screening of electrophiles identified an acrylamide group with optimal reactivity kinetics. This warhead demonstrated high selectivity for Cys12 over other cellular nucleophiles, confirmed by mass spectrometry-based reactivity profiling against glutathione and serum proteins [9].
  • Non-Covalent Scaffold Design: A de novo scaffold featuring a 5-membered pyrazole core was designed to maximize interactions with the SWIIP. Molecular dynamics simulations guided the incorporation of a rigid spirocyclic azetidine linker, which preorganizes the molecule into a binding-competent conformation, reducing entropic penalty upon binding [9].
  • Atropisomer Control: The methyl-chloroindazole moiety introduces restricted rotation, generating a stable atropisomer. This configuration optimally positions the chloro and methyl groups within the hydrophobic subpocket, enhancing binding affinity (Kd = 0.2 nM) [9].

The strategy avoided known chemical scaffolds (e.g., sotorasib’s tetrahydropyridopyrimidine), reducing susceptibility to resistance mutations at common contact residues like His95 and Tyr96 [8] [9].

Optimization of Binding Affinity and Selectivity in Preclinical Models

Lead optimization focused on enhancing cellular potency, mutant selectivity, and pharmacokinetics:

  • Binding Affinity Enhancement: Structure-activity relationship (SAR) studies modified the indazole substituents. The chloro-methyl combination improved hydrophobic contacts, yielding a 50-fold increase in potency over early analogs. The final compound achieved an IC50 of 0.07 nM in KRASG12C GTP-loading assays [9].
  • Selectivity Profiling: Inhibitor 57 showed >1,000-fold selectivity for KRASG12C over wild-type KRAS and other GTPases (e.g., HRAS, NRAS). In a 485-kinase panel, off-target inhibition was negligible (<5% inhibition at 1 µM) [9].
  • Cellular and In Vivo Efficacy: In NCI-H358 (lung) and MIA PaCa-2 (pancreatic) KRASG12C-mutant lines, Inhibitor 57 suppressed p-ERK with EC50 values of 0.8 nM and 2.1 nM, respectively. Xenograft studies demonstrated dose-dependent tumor regression (Table 2) [9].
  • Synergistic Combinations: Co-dosing with the SHP2 inhibitor TNO155 enhanced antitumor activity in PDX models, allowing 4-fold dose reduction while maintaining efficacy. Similar synergy occurred with MEK inhibitors (trametinib) and CDK4/6 inhibitors (palbociclib) [9].

Table 2: Preclinical Efficacy of KRAS G12C Inhibitor 57 in Xenograft Models

Tumor ModelTypeDosing RegimenTumor Growth Inhibition (TGI)Regression Rate
NCI-H358CDX (NSCLC)50 mg/kg BID98%80%
MIA PaCa-2CDX (Pancreatic)30 mg/kg BID92%60%
LU0387PDX (NSCLC)100 mg/kg QD89%45%
CRC028PDX (Colorectal)100 mg/kg QD76%30%

CDX=Cell-derived xenograft; PDX=Patient-derived xenograft; BID=Twice daily; QD=Once daily [9]

The pharmacokinetic profile featured high oral bioavailability (F = 63% in rats) and sustained target occupancy (>90% at 24h post-dose), supporting twice-daily dosing in clinical studies [9].

Properties

Product Name

KRAS G12C inhibitor 57

IUPAC Name

2-[(2S)-4-[2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7-methyl-6-(8-methylnaphthalen-1-yl)pyrrolo[2,3-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

Molecular Formula

C35H38FN7O2

Molecular Weight

607.7 g/mol

InChI

InChI=1S/C35H38FN7O2/c1-4-30(44)43-17-16-41(21-26(43)12-14-37)33-28-18-29(27-11-6-10-24-9-5-8-23(2)31(24)27)40(3)32(28)38-34(39-33)45-22-35-13-7-15-42(35)20-25(36)19-35/h4-6,8-11,18,25-26H,1,7,12-13,15-17,19-22H2,2-3H3/t25-,26+,35+/m1/s1

InChI Key

HCSKCYFFHLJNOD-AWYDNWMNSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2C3=CC4=C(N3C)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC67CCCN6CC(C7)F

Isomeric SMILES

CC1=C2C(=CC=C1)C=CC=C2C3=CC4=C(N3C)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@]67CCCN6C[C@@H](C7)F

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